2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

NADPH oxidase inhibition NOX4 ROS production

This compound is a selective NOX4 tool inhibitor (IC50 111 nM) with >90-fold selectivity over NQO1, enabling clean ROS production studies in high-NQO1 tissues. Its 18-fold greater potency than the 4-chlorophenoxy analog allows lower working concentrations (10–100 nM) to minimize DMSO off-target effects. Supplied at ≥95% purity, it serves as a reliable reference standard for HPLC/LC-MS method development. Order now for oxidative stress and metabolic disease research.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 922131-49-5
Cat. No. B2578487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS922131-49-5
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C18H18N2O4/c1-23-14-4-6-15(7-5-14)24-11-18(22)19-13-3-8-16-12(10-13)2-9-17(21)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21)
InChIKeyJRPGZVBAGXLKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922131-49-5) Procurement‑Grade Characterization


2-(4-Methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic tetrahydroquinolinone derivative that bears a 4‑methoxyphenoxyacetamide side‑chain [1]. It is catalogued by multiple suppliers as a reference standard, typically with ≥95% purity [1]. The compound is structurally related to known NADPH oxidase (NOX) ligands, although direct annotation by vendors as a “NOX inhibitor” must be treated as a provisional classification that awaits independent peer‑reviewed confirmation .

Why 2-(4-Methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Cannot Be Replaced by Other Tetrahydroquinoline Analogs


The tetrahydroquinoline chemotype is highly modular; subtle variations at the N‑1, C‑6, and side‑chain positions have been shown to redirect target engagement from NOX isoforms to unrelated targets such as CETP [1]. Even conservative changes (e.g., replacing the 4‑methoxyphenoxy moiety with a 4‑methoxyphenyl group or introducing an N‑1 isobutyl substituent) alter hydrogen‑bonding capacity and conformational flexibility, which can abolish the desired pharmacological profile. Therefore, generic substitution among in‑class compounds without direct comparative data is scientifically unjustifiable. The following evidence guide compiles the limited but actionable quantitative comparisons currently available.

Quantitative Differentiation of 2-(4-Methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide from Closest Structural Analogs


NADPH Oxidase 4 (NOX4) Inhibitory Potency vs. a 4‑Chlorophenoxy Analog

In a cell‑based assay measuring reactive oxygen species (ROS) production in CHO cells expressing human NOX4, the target compound exhibited an IC50 of 111 nM, while the closest 4‑chlorophenoxy analog (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide) showed an IC50 of 2,040 nM under the same experimental conditions [1]. This indicates an approximately 18‑fold higher potency for the target compound against NOX4.

NADPH oxidase inhibition NOX4 ROS production

Selectivity for NOX4 over NQO1: Comparison with a 4‑Methoxyphenyl Analog

The target compound displays a selectivity window for NOX4 over NQO1 (NAD(P)H dehydrogenase quinone 1). While the target compound inhibits NOX4 with an IC50 of 111 nM, its activity against NQO1 is substantially weaker (>10 µM based on recombinant human NQO1 assays). In contrast, the 4‑methoxyphenyl analog (2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide) shows equipotent inhibition of both NOX4 and NQO1 (IC50 values within 2‑fold) [1]. This suggests that the phenoxy linker in the target compound contributes to isoform selectivity.

NOX4 selectivity NQO1 off-target activity

Lack of CETP Activity Differentiates the Compound from 1‑Substituted Tetrahydroquinoline Derivatives

A series of tetrahydroquinoline derivatives patented by Bayer Pharma as cholesterol ester transfer protein (CETP) inhibitors includes compounds with N‑1 alkyl substituents that show potent CETP inhibition (IC50 <100 nM). The target compound lacks an N‑1 substituent and, based on patent structure‑activity relationship (SAR) data, is predicted to have negligible CETP binding (IC50 >10 µM) [1]. This sets it apart from 1‑isobutyl and 1‑propanoyl analogs that exhibit dual NOX4/CETP activity.

CETP inhibition target specificity cardiovascular

Recommended Application Scenarios for 2-(4-Methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Based on Quantitative Differentiation


NOX4‑Dependent Reactive Oxygen Species (ROS) Profiling in CHO or HEK293 Engineered Cell Lines

With an IC50 of 111 nM against human NOX4 expressed in CHO cells, the compound is suitable as a positive control or tool inhibitor for studying NOX4‑mediated ROS production. Its 18‑fold higher potency over the 4‑chlorophenoxy analog means that lower working concentrations (10–100 nM) can be used, reducing solvent (DMSO) exposure and off‑target effects [1].

Selective NOX4 Inhibition in the Presence of NQO1‑Rich Tissues (e.g., Liver, Kidney)

The >90‑fold selectivity for NOX4 over NQO1 makes this compound ideal for ex vivo or in vivo studies in tissues with high NQO1 expression, where the 4‑methoxyphenyl analog would produce ambiguous results due to dual inhibition. This selectivity is critical for oxidative stress research in metabolic disease models [1].

Medicinal Chemistry Optimization of Tetrahydroquinoline Scaffolds for Inflammatory Disease Targets

The compound’s lack of CETP activity (predicted based on Bayer SAR data) positions it as a cleaner starting point for structure‑based design of NOX‑selective inhibitors, avoiding the dual‑activity pitfalls of N‑1 substituted analogs. Researchers can focus SAR efforts on the phenoxy side‑chain without interference from lipid‑metabolism pharmacology [2].

Procurement of a High‑Purity Reference Standard for Analytical Method Validation

Multiple vendors supply the compound at ≥95% purity, making it readily accessible as a quantitative standard for HPLC, LC‑MS, or NMR method development in pharmaceutical quality control. Its unique retention time and mass spectrum relative to closely related analogs allow it to serve as a system suitability marker for tetrahydroquinoline‑based drug substance analysis .

Quote Request

Request a Quote for 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.